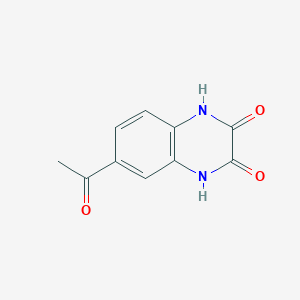![molecular formula C19H15N3O4S B2727926 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one CAS No. 872689-04-8](/img/structure/B2727926.png)
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one is a versatile chemical compound with immense potential for scientific research. It is known for its unique structure, which includes a pyridazine ring substituted with a methoxyphenyl group and a nitrophenyl ethanone moiety. This compound has been explored for various applications in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 6-(4-methoxyphenyl)pyridazin-3-amine with appropriate reagents to introduce the sulfanyl and ethanone groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyridazine derivatives. These products have diverse applications in medicinal chemistry and other fields.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Methoxyphenyl)pyridazin-3-amine: A precursor in the synthesis of the target compound, known for its use in the development of GABA-A receptor antagonists.
Pyridazin-3(2H)-ones: A class of compounds with diverse pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.
Uniqueness
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a multi-target therapeutic agent make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-16-8-4-13(5-9-16)17-10-11-19(21-20-17)27-12-18(23)14-2-6-15(7-3-14)22(24)25/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURMILOIVLLJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2727845.png)
![6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2727846.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2727848.png)
![2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2727850.png)
![1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole](/img/structure/B2727853.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2727855.png)
![3-(3,4-dimethylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2727856.png)

![6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2727858.png)
![3-amino-4,6-dimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727859.png)
![7-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2727861.png)
![N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide](/img/structure/B2727863.png)

